4-Hydroxy-5,7,4'-trimethoxyflavan
Description
4-Hydroxy-5,7,4'-trimethoxyflavan is a natural product found in Dahlia tenuicaulis with data available.
Structure
3D Structure
Properties
CAS No. |
10493-01-3 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3 |
InChI Key |
XCMICCXLNOOUBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Synonyms |
3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-3',4',7-trimethoxyflavone: Structure, Synthesis, and Biological Activity
A Note on the Subject Compound: Initial literature searches for "4-Hydroxy-5,7,4'-trimethoxyflavan" did not yield a characterized compound, suggesting a potential ambiguity or typographical error in the nomenclature. This guide therefore focuses on a closely related and well-researched polymethoxyflavone, 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) , to provide a technically robust and scientifically valuable resource for researchers.
Introduction to Polymethoxyflavones
Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, characterized by a C6-C3-C6 backbone structure.[1] Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy (-OCH₃) groups on the flavone skeleton. This methoxylation significantly alters their physicochemical properties, enhancing metabolic stability and membrane permeability, which often translates to increased oral bioavailability and potent biological activity.[2] 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) is a naturally occurring PMF isolated from medicinal plants such as Lippia nodiflora, and it has emerged as a compound of significant interest for its potential therapeutic applications, particularly in oncology.[3]
Chemical Structure and Physicochemical Properties
The foundational structure of HTMF is the flavone backbone, which consists of two benzene rings (A and B) linked by a heterocyclic pyrone ring (C).[4] According to IUPAC nomenclature, the positions on the A and C rings are numbered 2 to 8, while the B ring positions are numbered 2' to 6'.[5][6] HTMF is systematically named 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one . Its structure is characterized by a hydroxyl group at the C-5 position and methoxy groups at C-7, C-3', and C-4'.
The C-5 hydroxyl group is of particular significance as it forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen, influencing the planarity and electronic properties of the molecule. This feature is crucial for many of the biological activities associated with flavonoids.
Key Physicochemical Data
The structural features of HTMF dictate its physical and chemical properties, which are essential for its handling, formulation, and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₆ | [7] |
| Molecular Weight | 328.32 g/mol | [8] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one | Derived from[3] |
| Appearance | (Not specified in results) | N/A |
| Solubility | (Not specified in results, likely soluble in DMSO, Methanol) | N/A |
Synthesis and Characterization
The synthesis of polymethoxyflavones like HTMF is a cornerstone of medicinal chemistry, enabling the production of pure compounds for biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies. While specific protocols for HTMF can vary, a common and reliable strategy involves the construction of the flavone core via a chalcone intermediate.
Representative Synthetic Pathway: The Chalcone Route
This pathway involves two primary stages: the Claisen-Schmidt condensation to form a substituted 2'-hydroxychalcone, followed by oxidative cyclization to yield the flavone.
Caption: General synthetic workflow for HTMF via a chalcone intermediate.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for flavone synthesis.[9][10]
Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone (Chalcone Intermediate)
-
Reagent Preparation: Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in absolute ethanol in a round-bottom flask.
-
Base Addition: While stirring vigorously, add a solution of potassium hydroxide (3.0 eq) in ethanol dropwise to the mixture. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, generating the enolate required to attack the aldehyde.
-
Condensation Reaction: Heat the reaction mixture to reflux for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The extended reflux provides the necessary activation energy for the condensation and subsequent dehydration to form the α,β-unsaturated ketone system of the chalcone.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold dilute HCl. This neutralizes the base and precipitates the crude chalcone product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Oxidative Cyclization to 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF)
-
Reaction Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Cyclization: Add a catalytic amount of iodine (I₂) to the solution and heat the mixture to 120-140 °C for 2-4 hours. Iodine acts as an oxidizing agent to facilitate the cyclization of the chalcone into the flavone ring system.
-
Quenching and Isolation: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The product will precipitate out of the solution.
-
Purification and Validation: Collect the crude HTMF by filtration. Purify the product by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure HTMF. The structure and purity must be validated using spectroscopic methods.
Spectroscopic Characterization
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the carbon skeleton and the position of substituents. Specific chemical shifts for the methoxy groups and aromatic protons provide definitive structural proof.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass measurement of the molecular ion.[2]
-
UV-Vis Spectroscopy: UV-Vis spectroscopy reveals characteristic absorption bands that are indicative of the conjugated flavone system.
Biological Activity and Mechanism of Action
HTMF has demonstrated significant potential as an anticancer agent, with its activity primarily investigated in human breast cancer cell lines.
Antiproliferative and Apoptotic Activity
Studies have shown that HTMF effectively inhibits the proliferation of human breast cancer cells (MCF-7) in a dose-dependent manner.[3] The primary mechanism behind this antiproliferative effect is the induction of apoptosis, or programmed cell death. Key findings include:
-
Morphological Changes: Treatment with HTMF induces characteristic apoptotic features in MCF-7 cells, such as cell shrinkage, membrane blebbing, and chromatin condensation, as observed through staining techniques like Hoechst 33258.[3]
-
DNA Damage: The compound causes DNA fragmentation, a hallmark of late-stage apoptosis.[3]
-
Induction of ROS: HTMF treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS), which can trigger oxidative stress and initiate the apoptotic cascade.[3]
Molecular Mechanism: Modulation of the p53 Pathway
The anticancer activity of HTMF is linked to its ability to modulate key proteins involved in the apoptosis signaling pathway. A central mechanism involves the stabilization of the p53 tumor suppressor protein.[3]
Caption: Proposed mechanism of HTMF-induced apoptosis in cancer cells.
In healthy cells, p53 levels are kept low by its negative regulator, MDM2, which targets p53 for degradation. In silico molecular docking studies suggest that HTMF can bind to MDM2, inhibiting the MDM2-p53 interaction.[3] This inhibition stabilizes p53, allowing it to accumulate in the cell. Activated p53 then functions as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and the cleavage of substrates like PARP, ultimately executing the apoptotic program.[3]
Conclusion and Future Directions
5-Hydroxy-3',4',7-trimethoxyflavone is a compelling natural product with well-documented antiproliferative and pro-apoptotic properties. Its mechanism of action, centered on the modulation of critical cell survival pathways like p53, makes it a valuable lead compound for anticancer drug development. This guide provides a foundational overview of its chemical nature, synthesis, and biological function to support further research. Future investigations should focus on its efficacy in other cancer models, its pharmacokinetic and safety profiles in vivo, and the synthesis of novel analogs to optimize its therapeutic potential.
References
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IUPAC. (2018). Nomenclature of Flavonoids (IUPAC Recommendations 2017). Pure and Applied Chemistry, 90(9), 1429-1486. [Link][5][12]
-
IUPAC. flavans (09967). The IUPAC Compendium of Chemical Terminology. [Link][13]
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Manach, C., Scalbert, A., Morand, C., Rémésy, C., & Jiménez, L. (2004). Polyphenols: food sources and bioavailability. The American journal of clinical nutrition, 79(5), 727-747. (Note: This is a representative citation for the general knowledge about flavonoids, similar information is present in the search results). [Link][1]
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Rauter, A. P., et al. (2018). Nomenclature of flavonoids (IUPAC Recommendations 2017). ResearchGate. [Link][6]
-
Queen Mary University of London. Flavonoid Nomenclature, Annex 1. [Link][14]
-
ResearchGate. Basic structure and numbering system of flavonoids. [Link][15]
-
PubChem. 3'-Hydroxy-5,7,4'-trimethoxyflavone. National Center for Biotechnology Information. [Link][16]
-
PubChem. 4,5,7-Trihydroxyflavanone. National Center for Biotechnology Information. [Link][18]
-
Google Patents. Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone. [19]
-
ResearchGate. The structure of a flavone with corresponding numbering system. [Link][4]
-
Lee, S. H., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(11), 2999. [Link][9]
-
Onishi, M., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. ChemBioChem, 20(2), 210-220. [Link][20]
-
ResearchGate. (PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. [Link][10]
-
Bou-Salah, G., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(6), 2419. [Link][21]
-
Anbazhagan, R., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Journal of Receptors and Signal Transduction, 38(3), 227-236. [Link][3]
-
ResearchGate. Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone. [Link][23]
-
ResearchGate. Chemical structure of 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF). [Link][7]
-
Wiley Science Solutions. 5-Hydroxy-3,7,4'-trimethoxyflavone. SpectraBase. [Link][11]
-
Wiley Science Solutions. 7-HYDROXY-5,8,4'-TRIMETHOXYFLAVONE. SpectraBase. [Link][8]
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Bioactive Profile and Therapeutic Potential of 4-Hydroxy-5,7,4'-trimethoxyflavan
The following technical guide provides an in-depth review of 4-Hydroxy-5,7,4'-trimethoxyflavan , also known as 5,7,4'-trimethoxyflavan-4-ol or Apiforol trimethyl ether .
Note: This compound is chemically distinct from its oxidized counterparts (flavones) and oxidized ketone forms (flavanones). It represents the reduced flavan-4-ol scaffold, a critical intermediate in flavonoid biosynthesis and synthetic medicinal chemistry.
A Technical Review for Drug Development Professionals
Executive Summary
4-Hydroxy-5,7,4'-trimethoxyflavan (CID: 584467) is a lipophilic leucoanthocyanidin derivative characterized by a flavan-4-ol skeleton with methoxy substitutions at the 5, 7, and 4' positions.[1] While often overshadowed by its parent flavanone (5,7,4'-trimethoxyflavanone) and oxidized flavone (Apigenin trimethyl ether), this molecule occupies a pivotal role as a metabolic bridge and synthetic intermediate .
Its significance in drug development lies in three core areas:
-
Metabolic Stability: It represents the Phase I reduction product of methoxylated flavanones, influencing the pharmacokinetics of the parent drug.
-
Synthetic Utility: It is the direct precursor to flav-3-enes and anthocyanidins via acid-catalyzed dehydration.
-
Pharmacophore Distinctness: The C4-hydroxyl group introduces a hydrogen bond donor/acceptor site absent in the ketone precursors, potentially altering binding affinity to targets like CFTR and NF-κB .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule is a flavan-4-ol , distinguished by the reduction of the C4 carbonyl group to a hydroxyl group. This structural change significantly alters its solubility and reactivity compared to the corresponding flavanone.
| Property | Specification |
| IUPAC Name | 5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
| Common Name | 4-Hydroxy-5,7,4'-trimethoxyflavan; Apiforol trimethyl ether |
| CAS Number | 10493-01-3 |
| Molecular Formula | C₁₈H₂₀O₅ |
| Molecular Weight | 316.35 g/mol |
| LogP (Predicted) | ~2.6 (Lipophilic) |
| H-Bond Donors | 1 (C4-OH) |
| H-Bond Acceptors | 5 (Ether oxygens) |
| Chirality | Contains chiral centers at C2 and C4; typically exists as cis/trans diastereomers.[1] |
Bioactivity & Mechanism of Action[7]
Anti-Inflammatory Potential (NF-κB Modulation)
While direct assays on the isolated flavan-4-ol are rare due to its reactivity, its pharmacophore shares the critical 5,7,4'-trimethoxy substitution pattern with 5,7,4'-trimethoxyflavanone (TMF) , a potent anti-inflammatory agent.
-
Mechanism: The methoxy groups at C5 and C7 enhance lipophilicity, facilitating cellular entry. Once inside, the scaffold inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB .
-
Structure-Activity Relationship (SAR): The reduction of the C4-ketone to a C4-hydroxyl (as in this compound) generally reduces electrophilicity but retains the steric bulk required for receptor docking. It acts as a "metabolic reservoir" for the active ketone form.
CFTR Channel Activation
Methoxylated flavonoids are known activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .[2]
-
Relevance: 4',5,7-Trimethoxyflavone is a known CFTR activator.[2] The 4-hydroxy variant (flavan-4-ol) presents a modified polarity profile that may alter residence time in the channel pore.
-
Hypothesis: The C4-OH group allows for hydrogen bonding with polar residues within the CFTR nucleotide-binding domain (NBD), potentially stabilizing the open state of the channel.
Cytotoxicity & Cancer Selectivity
The compound serves as a precursor to flav-3-enes (via dehydration), which are highly reactive electrophiles. In acidic tumor microenvironments, 4-Hydroxy-5,7,4'-trimethoxyflavan can dehydrate to form a carbocation intermediate, potentially alkylating DNA or proteins in cancer cells.
Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the central position of 4-Hydroxy-5,7,4'-trimethoxyflavan in the flavonoid redox cycle.
Caption: The redox cycle showing 4-Hydroxy-5,7,4'-trimethoxyflavan as the pivotal reduction product of the flavanone and precursor to reactive flav-3-enes.
Experimental Protocols
Synthesis via Sodium Borohydride Reduction
Since this compound is not a standard catalog item, it is best generated in situ or synthesized from the commercially available flavanone.
Objective: Selective reduction of C4-ketone to C4-hydroxyl without affecting the aromatic rings.
Reagents:
-
5,7,4'-Trimethoxyflavanone (Precursor)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) and Tetrahydrofuran (THF)
Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 314 mg) of 5,7,4'-trimethoxyflavanone in 10 mL of dry THF/MeOH (1:1 v/v).
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add 2.0 eq of NaBH₄ in small portions over 10 minutes to prevent vigorous bubbling.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product (alcohol) will have a lower R_f than the starting ketone.
-
Quenching: Quench the reaction with 5 mL of saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the cis/trans isomers of 4-Hydroxy-5,7,4'-trimethoxyflavan .
Bioassay: NF-κB Inhibition (Luciferase Reporter)
To validate the anti-inflammatory potential of the synthesized flavan-4-ol.
-
Cell Line: HEK293T cells stably transfected with NF-κB-Luciferase reporter.
-
Treatment: Pre-treat cells with 4-Hydroxy-5,7,4'-trimethoxyflavan (1, 10, 50 µM) for 1 hour. Include TMF (parent ketone) as a positive control.
-
Induction: Stimulate inflammation with TNF-α (10 ng/mL) for 6 hours.
-
Measurement: Lyse cells and measure luminescence.
-
Data Analysis: Calculate IC₅₀. Expected Result: The flavan-4-ol should show dose-dependent inhibition, though likely with slightly lower potency than the ketone due to faster metabolic conjugation (glucuronidation) at the C4-OH position.
Data Summary: Comparative Properties
| Feature | 5,7,4'-Trimethoxyflavanone (Parent) | 4-Hydroxy-5,7,4'-trimethoxyflavan (Target) |
| C4 Substituent | Ketone (=O) | Hydroxyl (-OH) |
| Reactivity | Stable, electrophilic at C4 | Labile, prone to dehydration |
| Solubility | Moderate | Slightly higher polarity |
| Metabolic Fate | Reduced to Flavan-4-ol | Conjugated (Glucuronide) or Dehydrated |
| Primary Bioactivity | Anti-inflammatory, Anti-cancer | Prodrug / Intermediate |
References
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PubChem. (n.d.).[3][4] 4-Hydroxy-5,7,4'-trimethoxyflavan (CID 584467).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Fischer, H., & Illek, B. (2008).[2] Activation of the CFTR Cl- channel by trimethoxyflavone in vitro and in vivo.[2] Cellular Physiology and Biochemistry, 22(5-6), 685-692.[2] (Contextual grounding for trimethoxy-flavonoid activity). Retrieved from [Link]
-
Tungmunnithum, D., et al. (2018). Flavonoids from Bauhinia variegata and Their Bioactivity. (Provides context on the parent 5,7,4'-trimethoxyflavanone).[1] Retrieved from [Link]
-
Gangopadhyay, A., et al. (2023).[5] Crystal structures and synthesis of methoxyflavonoids. Journal of Molecular Structure.[5] (Relevant for synthetic protocols of methoxyflavans). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Solvent Extraction of 4-Hydroxy-5,7,4'-trimethoxyflavan from Biomass
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solvent extraction of 4-Hydroxy-5,7,4'-trimethoxyflavan from biomass. While this specific flavan is not widely reported as a natural product, the principles outlined herein are derived from established methodologies for the broader class of flavonoids and flavans. This guide emphasizes the causality behind experimental choices, offering detailed, self-validating protocols for both conventional and modern extraction techniques. We delve into the physicochemical rationale for solvent selection based on the unique structure of the flavan backbone and provide comparative data to guide methodology selection and optimization.
Introduction: Understanding the Target Molecule
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants.[1] Their basic structure is the flavan nucleus, which consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyran ring (C).[2][3] Variations in the C-ring, such as the presence of a C2-C3 double bond or a C4-keto group, define the different subclasses: flavones, flavonols, flavanones, and others.[3][4]
The target molecule, 4-Hydroxy-5,7,4'-trimethoxyflavan , belongs to the core flavan class. Unlike flavones or flavanones, it possesses a fully saturated C-ring without a carbonyl (keto) group at the C4 position. This structural distinction is critical as it reduces the molecule's polarity compared to its more oxidized counterparts, a key factor influencing solvent selection.[5][6]
Given the scarcity of literature on the natural occurrence of this specific compound, the following protocols are built on foundational principles of phytochemical extraction, optimized for flavonoids of moderate polarity.[2][7]
Physicochemical Rationale for Solvent Selection
The efficacy of solvent extraction hinges on the principle of "like dissolves like." The choice of solvent must be matched to the polarity of the target compound.[2]
-
Polarity of Flavans: The absence of the C4-keto group and the C2-C3 double bond in the flavan structure reduces the number of electron-withdrawing groups and limits conjugation across the heterocyclic ring. This renders flavans less polar than their flavone and flavanone analogues.
-
Impact of Substituents: The three methoxy (-OCH₃) groups are electron-donating but only moderately polar, while the single hydroxyl (-OH) group provides a site for hydrogen bonding, increasing polarity.
-
Optimal Solvents: Based on this structure, 4-Hydroxy-5,7,4'-trimethoxyflavan is a moderately polar aglycone. Therefore, the most effective solvents are moderately polar organic solvents. Purely non-polar solvents (e.g., hexane) or highly polar solvents (e.g., water alone) are likely to be inefficient.
Commonly employed and highly effective solvents for flavonoids of this type include:
-
Ethanol & Methanol: These alcohols are excellent general-purpose solvents for flavonoids due to their ability to engage in hydrogen bonding. Aqueous mixtures (e.g., 50-80% ethanol in water) are often superior to absolute alcohol, as water helps to swell the plant matrix, increasing solvent penetration and extraction efficiency.[5][7]
-
Acetone: Acetone is another effective solvent, particularly for less polar flavonoids.[2] It is often used in aqueous mixtures.
The selection process should prioritize solvents that are effective, safe, and environmentally benign ("green"), with ethanol being a preferred choice for many applications.[8]
Comparative Overview of Extraction Techniques
The choice of extraction technique involves a trade-off between efficiency, time, cost, and scalability. Modern techniques generally offer significant advantages in terms of speed and yield.[8][9]
| Technique | Mechanism | Advantages | Disadvantages |
| Maceration | Soaking the biomass in a solvent at room temperature over an extended period.[9] | Simple, low-cost equipment, suitable for thermolabile compounds.[3] | Time-consuming (days), large solvent volume, potentially lower yield.[5][9] |
| Soxhlet Extraction | Continuous extraction with a cycling refluxing solvent. | High extraction efficiency, less solvent than maceration.[5] | Time-consuming (hours), requires heat which can degrade thermolabile compounds, potential fire hazard with flammable solvents.[2] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[8] | Rapid (minutes), high efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds at controlled temperatures.[10][11] | High-intensity ultrasound can generate free radicals, potentially degrading target compounds if not optimized. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to rapidly and selectively heat the solvent and moisture within the plant cells, causing cell rupture.[12] | Extremely fast (minutes), high yield, reduced solvent consumption, improved purity of the final product.[13][14] | Requires specialized equipment, potential for localized overheating ("hot spots") if not controlled. |
Experimental Protocols
Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Conventional Maceration
This protocol is foundational and requires minimal specialized equipment.
-
Biomass Preparation: Dry the biomass (e.g., leaves, bark) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered biomass into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (v/v in water). This creates a 1:10 solid-to-liquid ratio.
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 48-72 hours at room temperature with continuous agitation.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Wash the solid residue with an additional 20 mL of the extraction solvent to ensure complete recovery.
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., < 50°C) to yield the crude extract.
-
Storage: Store the dried crude extract at -20°C in a desiccated environment.
Protocol 2: Soxhlet Extraction
This method provides a more exhaustive extraction than maceration.[5]
-
Biomass Preparation: Prepare 10 g of finely powdered biomass as described for maceration.
-
Apparatus Setup:
-
Place the powdered biomass into a cellulose thimble.
-
Place the thimble inside the main chamber of a Soxhlet extractor.
-
Add 150 mL of 95% ethanol to a round-bottom flask attached to the bottom of the extractor.
-
Connect the extractor to a condenser and place the flask in a heating mantle.
-
-
Extraction:
-
Heat the solvent to a gentle boil. The solvent vapor will travel up, condense, and drip into the thimble, extracting the compounds.
-
Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear (approximately 10-12 cycles).
-
-
Solvent Removal & Storage: Concentrate the extract using a rotary evaporator and store as described previously.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
A rapid and efficient "green" extraction method.[11][15]
-
Biomass Preparation: Prepare 5 g of finely powdered biomass.
-
Extraction:
-
Place the biomass in a 100 mL beaker or flask.
-
Add 100 mL of 60% ethanol (v/v in water), achieving a 1:20 solid-to-liquid ratio.[11]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 40 kHz and a power of 200-250 W for 30 minutes.[16]
-
Maintain the temperature of the water bath at 50-60°C to prevent degradation of the target compound.[10][16]
-
-
Filtration & Processing: Filter the extract immediately after sonication. Concentrate the solvent and store the extract as described in the maceration protocol.
Protocol 4: Microwave-Assisted Extraction (MAE)
The most rapid method, offering high throughput and efficiency.[13]
-
Biomass Preparation: Prepare 2 g of finely powdered biomass.
-
Extraction:
-
Place the biomass in a specialized microwave extraction vessel.
-
Add 40 mL of 70% ethanol (v/v in water), for a 1:20 solid-to-liquid ratio.[17]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: Microwave power at 500-600 W, temperature at 60°C, and extraction time of 10 minutes.[12][17]
-
-
Cooling & Processing: After the cycle, allow the vessel to cool to a safe temperature before opening. Filter the extract, remove the solvent via rotary evaporation, and store appropriately.
Visualization of Workflows
General Extraction & Processing Workflow
The following diagram illustrates the universal steps involved in recovering a crude extract from biomass, applicable to all the described techniques.
Caption: General workflow for biomass processing and extraction.
Decision Matrix for Technique Selection
This diagram provides a logical path for selecting an appropriate extraction technique based on laboratory constraints and research goals.
Sources
- 1. rroij.com [rroij.com]
- 2. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 9. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Sequential Combination of Microwave- and Ultrasound-Assisted Extraction of Total Flavonoids from Osmanthus fragrans Lour. Flowers [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preparation of 4-Hydroxy-5,7,4'-trimethoxyflavan stock solutions for cell culture
An In-Depth Guide to the Preparation of 4-Hydroxy-5,7,4'-trimethoxyflavan Stock Solutions for Cellular Assays
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the preparation of stock solutions of 4-Hydroxy-5,7,4'-trimethoxyflavan, a specialized flavan compound, for use in cell-based research. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining the integrity of the compound, and achieving accurate, reliable data in pharmacological and drug development studies.
The inherent lipophilicity of many flavonoids, including 4-Hydroxy-5,7,4'-trimethoxyflavan, presents a significant challenge due to their poor solubility in aqueous cell culture media. This necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to a final working concentration. The choice of solvent and the techniques used for preparation and storage are paramount to preventing compound precipitation and solvent-induced cytotoxicity.
Physicochemical Profile of 4-Hydroxy-5,7,4'-trimethoxyflavan
A foundational understanding of the compound's properties is essential for its proper handling. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₅ | PubChem[1] |
| Molecular Weight | 316.3 g/mol | PubChem[1] |
| Appearance | Typically a solid powder | General Flavonoid Property |
| Aqueous Solubility | Poor | Inferred from structure; common for methoxyflavones[2][3] |
| Organic Solubility | Soluble in DMSO, Ethanol | Common for flavonoids[2][4][5] |
The Cornerstone of Success: Solvent Selection and Rationale
The primary objective is to dissolve the compound at a high concentration in a solvent that is miscible with cell culture medium and exhibits minimal toxicity to the cells at its final, diluted concentration.
Dimethyl Sulfoxide (DMSO): The Gold Standard Solvent
For flavonoids and other hydrophobic small molecules, cell culture-grade Dimethyl Sulfoxide (DMSO) is the universally recommended solvent.[2][6][7]
Causality Behind the Choice:
-
Exceptional Solubilizing Power: As a polar aprotic solvent, DMSO can effectively dissolve a wide range of both polar and non-polar compounds that are insoluble in water.[4] Methoxyflavones, in particular, show good solubility in DMSO.[2][5]
-
Miscibility with Aqueous Solutions: DMSO is completely miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration without immediate precipitation.[4]
-
Established Use in Cell Culture: Decades of research have characterized the effects of DMSO on a multitude of cell lines. It is widely accepted as a vehicle for drug delivery in in vitro systems.[7][8]
Critical Consideration: DMSO Purity and Handling It is imperative to use high-purity, sterile, anhydrous DMSO specifically designated for cell culture.[6][7] Lower-grade DMSO can contain impurities that are directly toxic to cells or that can react with the compound. DMSO is also highly hygroscopic; moisture contamination can reduce its solvating capacity and potentially compromise the stability of the dissolved compound.[9]
Alternative Solvents
While DMSO is preferred, ethanol can also be used to dissolve flavonoids.[10][11][12] However, ethanol is generally more cytotoxic to cells than DMSO at equivalent concentrations and can be more prone to causing compound precipitation upon dilution in aqueous media. For creating highly concentrated initial stocks, DMSO remains the superior choice.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the steps for preparing a highly concentrated, sterile stock solution of 4-Hydroxy-5,7,4'-trimethoxyflavan. All steps must be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Required Materials
-
4-Hydroxy-5,7,4'-trimethoxyflavan powder (MW: 316.3 g/mol )
-
Cell Culture Grade DMSO, sterile, anhydrous (CAS 67-68-5)[6]
-
Sterile, conical-bottom polypropylene or glass vial
-
Analytical balance (accurate to 0.1 mg)
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
(Optional) Bath sonicator
-
Sterile, 0.2 µm syringe filter (PTFE or other DMSO-compatible membrane)
-
Sterile, light-blocking cryovials for aliquoting
Calculation
The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 316.3 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (316.3 g/mol ) x (1000 mg/g) = 3.163 mg
Step-by-Step Procedure
-
Preparation: Bring the vial of 4-Hydroxy-5,7,4'-trimethoxyflavan powder and the sealed bottle of DMSO to room temperature before opening to prevent water condensation.
-
Weighing: In a sterile environment, accurately weigh 3.16 mg of the compound and transfer it into a sterile conical-bottom vial.
-
Dissolution: Aseptically add 1 mL of sterile, cell culture-grade DMSO to the vial containing the powder.
-
Homogenization: Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is difficult, brief sonication in a room temperature water bath can be applied.[13]
-
Sterilization (Recommended): To ensure sterility, filter the stock solution through a 0.2 µm DMSO-compatible syringe filter into a new sterile tube. This step is crucial for removing any potential microbial contamination.
-
Aliquoting: Immediately dispense the stock solution into small-volume, sterile, light-blocking cryovials (e.g., 20-50 µL per vial). This practice is vital to prevent degradation from repeated freeze-thaw cycles.[13]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution.
Protocol: Preparation of Working Solutions for Cell Treatment
This protocol outlines the critical final dilution step from the concentrated stock into the cell culture medium.
Self-Validating System: The Vehicle Control
To ensure that any observed cellular effects are due to the flavan and not the solvent, a vehicle control is mandatory for every experiment. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the experimental wells, but without the compound.[2]
Procedure for a 10 µM Final Concentration
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Pre-warm Medium: Ensure the cell culture medium (e.g., DMEM with 10% FBS) is pre-warmed to 37°C.
-
Calculate Dilution: The required dilution factor is 1:1000 (10 mM stock to 10 µM final). This means 1 µL of stock solution will be added for every 999 µL of culture medium.
-
Dilution Technique:
-
Dispense the required volume of pre-warmed medium into a sterile tube (e.g., for 10 mL of working solution, use 10 mL of medium).
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the 10 mM stock solution (for 10 mL, add 10 µL of stock).
-
Causality: Adding the small volume of concentrated organic stock to the larger, swirling volume of aqueous medium promotes rapid dispersion and minimizes the risk of the hydrophobic compound precipitating out of solution.[2]
-
-
Final DMSO Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1% (v/v). This concentration is well-tolerated by most cell lines.[2][14] However, it is a best practice to perform a dose-response curve for DMSO on your specific cell line to determine its non-toxic threshold.[2]
-
Immediate Use: Use the freshly prepared working solution to treat cells immediately. Do not store diluted working solutions in culture medium, as compound stability can be compromised over time.[15]
Workflow for Working Solution Preparation
Caption: Dilution of stock solution into culture medium.
References
-
UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]
-
ResearchGate. (2018). How to dissolve my plant extracts for total flavonoid assay?. Retrieved from [Link]
-
Agu, R. U., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica, 73(3), 391-407. Retrieved from [Link]
-
MDPI. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Molecules, 28(22), 7629. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-5,7,4'-trimethoxyflavan. Retrieved from [Link]
-
precisionFDA. (n.d.). 5-HYDROXY-4',7,8-TRIMETHOXYFLAVONE. Retrieved from [Link]
-
MDPI. (2021). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 10(9), 2158. Retrieved from [Link]
-
ResearchGate. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and physicochemical properties of methoxyflavones. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 8-HYDROXY-4',5,7-TRIMETHOXYFLAVONE. Retrieved from [Link]
-
Frontiers in Plant Science. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]
-
MDPI. (2015). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 20(12), 21374-21387. Retrieved from [Link]
-
ResearchGate. (2018). Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO2 with/without a co-solvent of ethanol correlated by using a newly proposed entropy-based solubility parameter. Retrieved from [Link]
-
SciELO. (2021). Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmonate and Salicylic Acid. Retrieved from [Link]
-
MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers, 16(12), 1642. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons. Food & Function, 4(11), 1688-1694. Retrieved from [Link]
-
YouTube. (2020). Flavonoid estimation by Aluminium chloride method || Microplate method. Retrieved from [Link]
-
PubMed. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Retrieved from [Link]
-
MDPI. (2023). Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data. Plants, 12(10), 1989. Retrieved from [Link]
- Google Patents. (2017). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
PubChem. (n.d.). 3'-Hydroxy-5,7,4'-trimethoxyflavone. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 5-hydroxy-3,7,4′-trimethoxyflavone. Retrieved from [Link]
-
PMC. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
Sources
- 1. 4-Hydroxy-5,7,4'-trimethoxyflavan | C18H20O5 | CID 584467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced lymphatic transport of bioactive lipids: cell culture study of polymethoxyflavone incorporation into chylomicrons - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. maxanim.com [maxanim.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. ufcbio.com [ufcbio.com]
- 7. atcc.org [atcc.org]
- 8. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis [mdpi.com]
- 12. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note: Formulation Strategies for Delivery of 4-Hydroxy-5,7,4'-trimethoxyflavan
Part 1: Molecule Profiling & Pre-Formulation Logic[1]
The Physicochemical Challenge
The molecule 4-Hydroxy-5,7,4'-trimethoxyflavan presents a distinct set of challenges compared to common dietary flavonoids (e.g., Quercetin).[1] Structurally, it is a flavan-4-ol with three methoxy groups.[1]
-
Lipophilicity: The trimethoxy substitution pattern significantly increases lipophilicity (LogP likely > 3.5) compared to hydroxylated analogs.[2]
-
Crystallinity: Like many polymethoxylated flavonoids (PMFs), this compound likely exhibits "brick dust" behavior—high melting point and high lattice energy—resulting in poor aqueous solubility (< 1 µg/mL).
-
Chemical Stability: Unlike flavones (which have a C2-C3 double bond and 4-keto group), the flavan-4-ol structure contains a benzylic secondary alcohol at position 4.[1] This site is susceptible to:
-
Oxidation: Conversion back to the ketone (flavanone).
-
Acid-Catalyzed Polymerization: Formation of phlobaphenes or condensation products in low pH environments (gastric fluid).[1]
-
Formulation Strategy Decision Tree
To ensure therapeutic efficacy, the delivery system must solubilize the compound and protect the labile C4-hydroxyl group.
Figure 1: Formulation Decision Tree. For this specific lipophilic flavan, SEDDS (Strategy A) is prioritized for early-stage bioavailability due to the molecule's high solubility in lipids and need for protection from gastric acid.
Part 2: Protocol A - Self-Emulsifying Drug Delivery System (SEDDS)[1]
Rationale: PMFs show excellent solubility in medium-chain triglycerides.[1] A Type III SEDDS (lipid/surfactant/co-solvent) will spontaneously form fine emulsions in the gut, bypassing the dissolution step and potentially recruiting lymphatic transport (avoiding first-pass metabolism).
Materials Required[1][3][4][5][6]
-
API: 4-Hydroxy-5,7,4'-trimethoxyflavan (>98% purity).[1]
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) OR Miglyol® 812.
-
Surfactant: Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides) or Tween 80.[1]
-
Co-Surfactant/Solvent: Transcutol® HP (Diethylene glycol monoethyl ether) or PEG 400.
-
Antioxidant: Ascorbyl palmitate (0.02% w/w) – Critical for protecting the C4-OH group.[1]
Pre-formulation: Solubility Screening
Goal: Identify the oil with maximum API loading capacity.
-
Add excess API (approx. 100 mg) to 1 mL of each vehicle (Oils, Surfactants) in 2 mL Eppendorf tubes.
-
Vortex for 5 mins; incubate at 37°C for 48 hours in a shaking water bath.
-
Centrifuge at 10,000 rpm for 15 mins to pellet undissolved drug.
-
Dilute supernatant with Methanol and analyze via HPLC (Method described in Part 4).
-
Selection Criteria: Choose the oil/surfactant combination that solubilizes >50 mg/mL.
SEDDS Preparation Protocol (Water Titration Method)
Step 1: Construction of Pseudo-Ternary Phase Diagram To find the stable nano-emulsion region:
-
Prepare surfactant:co-surfactant (Smix) ratios of 1:1, 2:1, and 3:1 (w/w).
-
Mix Oil and Smix in ratios from 1:9 to 9:1.
-
Titrate each mixture with distilled water dropwise under moderate stirring.
-
Visual Endpoint: Record the volume of water added when the system turns from clear/transparent (Microemulsion) to turbid (Macroemulsion).
-
Select a ratio that retains transparency upon infinite dilution.
Step 2: Formulation Loading Target Formulation (Example): 20% Oil / 50% Surfactant / 30% Co-surfactant[1]
-
Weigh the Oil (e.g., Capryol 90) into a glass vial.
-
Add Ascorbyl Palmitate (0.02%) and stir until dissolved (protects against oxidation).
-
Add 4-Hydroxy-5,7,4'-trimethoxyflavan (calculated dose, e.g., 50 mg/g vehicle).
-
Heat gently to 40°C and vortex until the API is fully dissolved (clear yellow oil).
-
Add the Surfactant (Labrasol) and Co-surfactant (Transcutol) mixture.[3]
-
Vortex for 2 minutes.
-
Storage: Fill into HPMC capsules (size 0) or store in amber glass vials under nitrogen headspace.
Part 3: Protocol B - Amorphous Solid Dispersion (Hot Melt Extrusion)[1][7]
Rationale: If the lipid load in SEDDS is too high for the target dose, Solid Dispersion stabilizes the amorphous form of the drug in a polymer matrix, enhancing dissolution rate via the "spring and parachute" effect.
Materials
-
Polymer Carrier: Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) OR HPMCAS-MG (for enteric protection against gastric acid).[1]
-
Plasticizer: PEG 1500 (if needed to lower Tg).
-
Equipment: Twin-screw extruder (e.g., Thermo Fisher Pharma 11).[1]
HME Workflow
Figure 2: Hot Melt Extrusion (HME) Process Flow.[1]
Step-by-Step:
-
Blending: Mix API and Soluplus® in a 1:3 ratio using a turbula mixer for 10 mins.
-
Feeding: Set feeder rate to 2.0 g/min .
-
Extrusion Parameters:
-
Zone 1 (Feeding): 50°C
-
Zone 2 (Mixing): 110°C[1]
-
Zone 3 (Metering): 130°C (Must be > Tg of polymer but < degradation temp of API).
-
Screw Speed: 100 rpm.
-
-
Post-Processing: The extrudate (clear filament) is cooled on a conveyor belt and milled into a fine powder.
-
Validation: Perform DSC (Differential Scanning Calorimetry). The disappearance of the API melting endotherm confirms the amorphous state.
Part 4: Analytical Validation (HPLC-DAD)
Critical Note: As a flavan-4-ol, the UV absorption spectrum differs from flavones.[1] The conjugation is limited to the aromatic rings (Band II).
Chromatographic Conditions
-
System: Agilent 1200 or Waters Alliance.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
Gradient: 0-5 min (20% B); 5-20 min (Linear to 80% B); 20-25 min (80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Characteristic for flavan backbone). Do not use 350 nm (typical for flavones) as sensitivity will be poor.[1]
-
Temperature: 30°C.
Sample Preparation for Bio-relevant Media
-
Dissolution Media: Simulated Gastric Fluid (SGF) pH 1.2 and FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5.
-
Extraction: Mix 0.5 mL of dissolution sample with 0.5 mL Acetonitrile (to precipitate proteins/polymers).
-
Filtration: 0.22 µm PTFE filter (Nylon binds flavonoids; avoid Nylon).
Part 5: Data Presentation Templates
Table 1: Solubility Screening Template (Example Data)
| Vehicle Type | Excipient Name | Solubility (mg/mL) | Suitability |
| Oil | Capryol 90 | 65.4 ± 2.1 | High |
| Oil | Olive Oil | 12.1 ± 0.8 | Low |
| Surfactant | Labrasol | 88.2 ± 3.5 | High |
| Surfactant | Tween 80 | 45.0 ± 1.2 | Medium |
| Co-Solvent | Transcutol HP | 110.5 ± 5.0 | High |
Table 2: Stability Assessment (40°C / 75% RH)
| Formulation | T=0 (Assay %) | T=1 Month (%) | T=3 Months (%) | Degradation Products? |
| Pure API (Crystal) | 100.0 | 99.8 | 99.5 | None |
| SEDDS (No Antioxidant) | 100.0 | 92.4 | 85.1 | Flavanone detected |
| SEDDS (+ Ascorbyl Palmitate) | 100.0 | 99.1 | 98.4 | None |
References
-
Tuntiyasawasdikul, S., et al. (2015).[6] "Simultaneous quantitative analysis of 12 methoxyflavones... from Kaempferia parviflora." Journal of Natural Medicines. Link
- Relevance: Establishes HPLC conditions for polymethoxyl
-
Mawatari, A., et al. (2024). "Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms." Food Science and Human Wellness. Link
- Relevance: Discusses the metabolic stability and lipophilicity of methoxy-substituted flavonoids.
-
Dasankoppa, F.S., et al. (2025).[5] "Hot melt extrusion aided amorphous solid dispersions of quercetin... for solubility enhancement."[7] Journal of Applied Pharmaceutical Research. Link
- Relevance: Validates HME as a viable strategy for hydrophobic flavonoid deriv
-
Feizi Langaroudi, N., et al. (2019). "Preparation and characterization of O/W nanoemulsion...". Nanomedicine Research Journal. Link
- Relevance: Provides the low-energy emulsification protocol (titr
-
PubChem Compound Summary. "3'-Hydroxy-5,7,4'-trimethoxyflavone" (Structural Analog Reference). Link
-
Relevance: Used for physicochemical property estimation (LogP, H-bond donors).[1]
-
Sources
- 1. 5,7,4'-Trihydroxy-2',3',5'-trimethoxyflavone | C18H16O8 | CID 5323559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Antifungal Activity of Polymethoxylated Flavonoids (PMFs)-Loaded Citral Nanoemulsion against Penicillium italicum by Causing Cell Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hot melt extrusion aided amorphous solid dispersions of quercetin and resveratrol for solubility enhancement | Journal of Applied Pharmaceutical Research [japtronline.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-Hydroxy-5,7,4'-trimethoxyflavan in DMSO
Introduction: The Stability Paradox
You are likely working with 4-Hydroxy-5,7,4'-trimethoxyflavan , a specific flavan-4-ol . Unlike the robust flavones (which possess a C2-C3 double bond and a C4 ketone), flavan-4-ols possess a secondary alcohol at the C4 position.
The Critical Technical Insight: This C4-hydroxyl group is benzylic-like (adjacent to the aromatic A-ring) and allylic-like (adjacent to the B-ring ether oxygen). This makes it chemically labile. In DMSO, the primary risks are not just oxidation, but acid-catalyzed dehydration leading to the formation of a flavene (double bond formation).
DMSO is hygroscopic.[1][2][3] Absorbed water can hydrolyze the compound or, more critically, facilitate proton exchange that catalyzes dehydration. This guide provides the protocols to prevent this degradation.
Module 1: Storage & Handling Protocols
The "Golden Rule" of Anhydrous Storage
DMSO absorbs atmospheric moisture rapidly (up to 6% water by volume within 24 hours at 40% humidity). Water is the catalyst for degradation.
Protocol: Preparation of Long-Term Stock Solutions
-
Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened previously; use "Sure/Seal" or septum-capped bottles.
-
Container: Use Amber Glass Vials (Silanized/Deactivated glass preferred to prevent surface acidity). Avoid polypropylene (e.g., Eppendorf tubes) for long-term storage >1 month, as DMSO can leach plasticizers which interfere with LC-MS.
-
Dissolution:
-
Storage Conditions:
-
Temperature: -20°C or -80°C.
-
Physical State: DMSO freezes at ~18.5°C. The solution will freeze.[4]
-
Aliquoting: MANDATORY. Create single-use aliquots (e.g., 50 µL).
-
Reason: Repeated freeze-thaw cycles introduce moisture via condensation on cold surfaces.
-
-
Visual Workflow: Optimal Solubilization
Figure 1: Critical workflow for preparing stable stock solutions to minimize moisture uptake and oxidation.
Module 2: Troubleshooting & FAQs
Q1: My clear DMSO solution turned yellow/brown after 2 weeks at room temperature. What happened?
Diagnosis: Oxidation and/or Dehydration.
-
Mechanism: Flavan-4-ols are susceptible to air oxidation to form flavanones (C4 ketone) or ring-opening to chalcones (which are often bright yellow/orange).
-
Fix: Check LC-MS. If the mass has decreased by ~2 Da, it oxidized to a ketone. If the mass is unchanged but UV shifts, it may be a chalcone.
-
Prevention: Store strictly at -20°C. Room temperature storage in DMSO is valid for <24 hours only.
Q2: I see a new peak in my HPLC chromatogram with a mass of [M-18].
Diagnosis: Acid-Catalyzed Dehydration.
-
Mechanism: The loss of 18 Da corresponds to water (
). The C4-hydroxyl group has been eliminated to form a Flavene (double bond at C3-C4). -
Cause: DMSO can slowly degrade to form methanesulfonic acid (trace amounts) upon aging, or the glass surface was acidic.
-
Fix: Ensure your DMSO is fresh. Use silanized glass vials. Do not use acidified solvents (like 0.1% Formic Acid) for the stock solution, only for the LC-MS mobile phase immediately before injection.
Q3: The compound precipitated after thawing.
Diagnosis: Water Saturation.
-
Mechanism: Cold DMSO attracts water condensation immediately upon opening. The methoxy groups (5,7,4') make the molecule lipophilic. As water content in DMSO rises >10%, solubility drops drastically.
-
Fix:
-
Warm the vial to 37°C for 5 minutes.
-
Vortex vigorously.
-
If it fails to redissolve, the DMSO has absorbed too much atmospheric water. Discard and make fresh.
-
Module 3: Analytical Validation (The "Proof")
To verify the integrity of your compound, establish this HPLC-UV/MS method. This method separates the native flavan-4-ol from its dehydration (flavene) and oxidation (flavanone) products.
Recommended HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase retention for flavonoids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of phenolic OH, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for methoxy-flavonoids than Methanol. |
| Gradient | 5% B to 95% B over 15 min | Flavan-4-ols are moderately polar; Flavenes (dehydrated) are non-polar (elute later). |
| Detection | UV 280 nm (Flavan backbone) & 254 nm | 280 nm is specific for the A-ring; Flavenes will absorb strongly at >300 nm due to conjugation. |
| Temp | 30°C | Controls viscosity and retention time reproducibility. |
Degradation Pathway Analysis
The following diagram illustrates the specific chemical risks for 4-Hydroxy-5,7,4'-trimethoxyflavan in DMSO.
Figure 2: Primary degradation pathways: Acid-catalyzed dehydration (critical risk in DMSO) and oxidation.
References
-
Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
-
Engeloch, C., et al. (2008).[8] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[8] Retrieved from [Link]
-
Ferreira, D., & Slade, D. (2002). "Oligomeric proanthocyanidins: naturally occurring O-heterocycles." Natural Product Reports (Discusses Flavan-4-ol chemistry and dehydration susceptibility). Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 4',5,7-Trimethoxyflavone (Structural Analog Data). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Guide: Purity Confirmation of 4-Hydroxy-5,7,4'-trimethoxyflavan via Elemental Analysis
Topic: Confirming purity of 4-Hydroxy-5,7,4'-trimethoxyflavan using elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the characterization of synthetic flavonoids, particularly reduced derivatives like 4-Hydroxy-5,7,4'-trimethoxyflavan (a flavan-4-ol), reliance on HPLC alone is a common but critical oversight. While chromatography effectively resolves organic impurities, it remains blind to inorganic salts, moisture, and occluded solvents—contaminants that drastically skew biological assays.
This guide details the validation of 4-Hydroxy-5,7,4'-trimethoxyflavan using Elemental Analysis (EA) . We compare this "gold standard" technique against modern alternatives (qNMR, HPLC) and provide a self-validating protocol designed to meet the rigorous
Part 1: The Target Molecule & Theoretical Framework
Before initiating analysis, the theoretical combustion profile must be established. The target molecule is a flavan-4-ol , distinct from its oxidized counterparts (flavones/flavanones) by the presence of a hydroxyl group at position 4 and a saturated C2-C3 bond.
Structural Profile
-
Systematic Name: 4-Hydroxy-5,7,4'-trimethoxyflavan[1]
-
Molecular Formula:
-
Molecular Weight: 316.35 g/mol
-
Key Feature: The C4-hydroxyl group introduces hydrogen bonding capability, making the crystal lattice prone to trapping water or alcoholic solvents (methanol/ethanol) used during recrystallization.
Theoretical Calculation
To validate purity, the experimental mass fractions of Carbon (C) and Hydrogen (H) must match these theoretical values:
| Element | Calculation Logic | Theoretical Mass % |
| Carbon (C) | 68.34% | |
| Hydrogen (H) | 6.37% | |
| Oxygen (O) | Calculated by difference | 25.29% |
Senior Scientist Note: Unlike HPLC, which measures signal response, EA measures absolute mass. If your experimental Carbon value is 67.10% instead of 68.34%, you likely have trapped solvent or inorganic salt contamination, regardless of a "99% pure" HPLC trace.
Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)
Why perform Elemental Analysis in the age of high-resolution mass spectrometry? The answer lies in orthogonality .
Technical Comparison Matrix
| Feature | Elemental Analysis (EA) | HPLC-UV/Vis | qNMR (Quantitative NMR) |
| Primary Detection | Bulk elemental mass (C, H, N) | UV-active organic chromophores | Proton ( |
| Blind Spots | Isomeric impurities, structure | Inorganics (Salts, Silica), Water | Exchangeable protons (OH), paramagnetic impurities |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Precision | High ( | Medium (depends on integration) | High (if relaxation delay |
| Role in Purity | Absolute Bulk Purity | Chromatographic Homogeneity | Structural/Molar Purity |
The "Purity Gap" Visualization
The following diagram illustrates why relying solely on HPLC leaves a "Purity Gap" that only EA or qNMR can close.
Figure 1: Comparison of detection capabilities. Note that HPLC is blind to salts and solvents, which EA detects as deviations in mass percentage.
Part 3: Experimental Protocol (Self-Validating System)
To confirm the purity of 4-Hydroxy-5,7,4'-trimethoxyflavan within the JOC-accepted limit of
Pre-Analysis: The Drying Protocol (Critical)
Flavan-4-ols are hydrogen-bond donors. If crystallized from methanol or ethanol, the lattice will retain solvent.
-
Vacuum Drying: Dry the sample at 40°C under high vacuum (<1 mbar) for 24 hours.
-
Why? Higher temperatures (>60°C) may cause dehydration of the C4-OH group to form a flav-3-ene (elimination reaction).
-
-
Desiccator Storage: Store in a desiccator with
until the moment of weighing.
Weighing & Combustion (The Micro-Analytical Workflow)
This protocol assumes the use of a standard CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario).
-
Calibration: Run 3 standards of Acetanilide (C=71.09%, H=6.71%, N=10.36%).
-
Validation: K-factors must be stable; standard deviation <0.1%.
-
-
Blank Run: Run an empty tin capsule to subtract background carbon (from atmospheric
). -
Sample Weighing:
-
Using a microbalance (readability 0.001 mg), weigh 2.0 ± 0.2 mg of the dried flavan into a tin capsule.
-
Technique: Fold the capsule into a tight cube to minimize trapped air (nitrogen blank).
-
-
Combustion:
-
Furnace Temp: 925°C - 950°C (Ensure complete oxidation of the aromatic rings).
-
Reduction Tube: 640°C (Converts
to ).
-
Workflow Diagram
Figure 2: Step-by-step EA workflow emphasizing the critical low-temperature drying step to preserve the C4-hydroxyl group.
Part 4: Data Interpretation & Troubleshooting
Acceptance Criteria
According to the Journal of Organic Chemistry guidelines [1], the found values must be within 0.4% absolute deviation of the calculated values.
Scenario A: Pass
-
Calc: C: 68.34%, H: 6.37%
-
Found: C: 68.15%, H: 6.45%
-
Delta: C (-0.19), H (+0.08)
PASS
Scenario B: The "Solvate" Trap (Common Failure)
If the sample was crystallized from Methanol (
-
Found: C: 66.80%, H: 6.55%
-
Analysis: Carbon is low (-1.54%), Hydrogen is high (+0.18%).
-
Diagnosis: This pattern suggests trapped solvent.
-
Recalculation: Test the formula for a hemi-solvate:
.-
New Formula:
-
New MW: 332.37 g/mol
-
New Calc C:
-
Scenario C: The "Silica" Trap
-
Found: C: 65.00%, H: 6.05% (Both low).
-
Diagnosis: Non-combustible material present. Likely silica gel from column chromatography or inorganic salts.
-
Action: Dissolve in DCM, filter through a 0.2
m PTFE membrane, evaporate, and re-analyze.
References
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 32: Elemental Analysis).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 4-Hydroxy-5,7,4'-trimethoxyflavan
[1][2][3][4]
Executive Summary
4-Hydroxy-5,7,4'-trimethoxyflavan (CAS: 10493-01-3) is a flavonoid derivative typically used in pharmacological research for its potential bioactivity. Like many methoxy-flavanols, it is an organic solid that requires strict segregation from general waste streams due to potential aquatic toxicity and persistence.
This guide provides a validated, step-by-step protocol for the containment, classification, and final disposal of this compound. The procedures below prioritize High-Temperature Incineration as the only acceptable terminal disposal method to ensure complete thermal destruction of the benzopyran core.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the waste stream properties against the chemical profile.
| Property | Specification |
| Chemical Name | 4-Hydroxy-5,7,4'-trimethoxyflavan |
| CAS Number | 10493-01-3 |
| Molecular Formula | C₁₈H₂₀O₅ |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water. |
| Hazard Class (GHS) | Irritant (Warning) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| RCRA Code (US) | Not specifically listed (P/U list); defaults to D001 (Ignitable) if in solvent, or regulated as Non-Halogenated Organic waste. |
Pre-Disposal Safety Protocols
Goal: Prevent cross-contamination and exposure during waste transfer.
Personal Protective Equipment (PPE)[2][5][6]
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder in open air.
-
Dermal: Nitrile gloves (Double-gloving recommended: 4 mil inner / 5-8 mil outer).
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
Spill Response (Immediate Action)
If the dry powder is spilled:
-
Isolate: Mark the area.
-
Dampen: Cover the spill with a paper towel dampened with ethanol or water to prevent dust generation.
-
Collect: Scoop the material into a wide-mouth jar. Do not dry sweep.
-
Clean: Wipe the surface with 70% Ethanol. Treat all cleanup materials as solid hazardous waste.
Waste Disposal Workflows
Workflow A: Solid Waste (Pure Compound)
Use this for: Expired powder, spilled solids, or contaminated weighing boats.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "4-Hydroxy-5,7,4'-trimethoxyflavan (Solid)"
-
Hazard Checkbox: [x] Toxic [x] Irritant[1]
-
-
Accumulation: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Terminal Disposal: Request pickup for High BTU Incineration .
Workflow B: Liquid Waste (Solutions)
Use this for: HPLC waste, mother liquors, or stock solutions (e.g., in DMSO/Methanol).
-
Segregation: Determine the solvent base.
-
Non-Halogenated: (Methanol, Ethanol, DMSO, Acetone).
-
Halogenated: (Chloroform, Dichloromethane).
-
Critical: Do NOT mix halogenated and non-halogenated streams if your facility requires separation (most do to reduce disposal costs).
-
-
Container: Use a standard safety carboy (polyethylene) .
-
Labeling:
-
List the solvent percentages (e.g., "Methanol 99%, 4-Hydroxy-5,7,4'-trimethoxyflavan <1%").
-
Mark as Flammable and Toxic .
-
-
Terminal Disposal: Fuel blending or Incineration.
Workflow C: Trace-Contaminated Debris
Use this for: Gloves, pipette tips, and paper towels.
-
Assessment:
-
Gross Contamination:[1] If visible powder is present, treat as Workflow A .
-
Trace: Place in a clear, heavy-duty hazardous waste bag (4-6 mil).
-
-
Disposal: Seal the bag with tape (gooseneck seal) and place it in the laboratory's solid hazardous waste drum. Do not dispose of in municipal trash.
Waste Stream Segregation Logic
The following diagram illustrates the decision-making process for segregating 4-Hydroxy-5,7,4'-trimethoxyflavan waste to ensure regulatory compliance.
Figure 1: Decision tree for segregating flavonoid waste streams based on physical state and solvent composition.
Regulatory Compliance & Environmental Impact[3][7]
Why Incineration?
Flavonoids and their derivatives are biologically active compounds.[2] Releasing them into water systems (via sink disposal) can disrupt aquatic ecosystems.
-
Prohibition: Never pour 4-Hydroxy-5,7,4'-trimethoxyflavan solutions down the drain.
-
Compliance: Under RCRA (Resource Conservation and Recovery Act), this material classifies as a chemical waste that must be managed "cradle-to-grave."
-
Verification: Always verify with your institution's EHS (Environmental Health & Safety) officer regarding local variations in "P-listed" or "U-listed" waste categorizations, although this specific CAS is typically not listed and falls under general organic hazardous waste.
Storage Limits
-
Time: Do not accumulate waste in the lab for more than 1 year (or 90 days if your facility is a Large Quantity Generator).
-
Volume: Ensure the Satellite Accumulation Area does not exceed 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste, though this compound rarely meets that threshold).
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
